Kalimantacin C is primarily derived from the fermentation of Pseudomonas fluorescens, a bacterium known for its ability to produce various bioactive compounds. The biosynthesis of kalimantacin C occurs through a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) pathway, which has been extensively studied to understand the genetic and enzymatic mechanisms involved in its production .
Kalimantacin C is classified as a polyketide antibiotic, which is characterized by its complex structure formed through the repetitive condensation of simple building blocks. This classification places it within a broader category of natural products that exhibit significant biological activity, particularly against bacterial pathogens .
The biosynthesis of kalimantacin C involves several key enzymatic steps facilitated by non-ribosomal peptide synthetases and polyketide synthases. Recent studies have focused on elucidating the specific roles of various enzyme domains involved in the assembly line responsible for kalimantacin production. For instance, targeted mutagenesis approaches have been employed to analyze the substrate specificity of adenylation domains within the biosynthetic gene cluster .
The synthesis process can be divided into several stages:
Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are utilized to monitor the production and purification of kalimantacin C during fermentation processes .
The molecular structure of kalimantacin C features multiple stereocenters and a complex arrangement characteristic of polyketides. The absolute stereochemistry has been determined using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy .
Key structural data include:
Kalimantacin C undergoes various chemical reactions that are crucial for its biosynthetic pathway. These include:
The enzymatic reactions are catalyzed by specific domains within the PKS-NRPS assembly line, with each domain responsible for distinct modifications. The understanding of these reactions has been advanced through studies utilizing isotopic labeling techniques and enzyme assays .
Kalimantacin C exerts its antibacterial effects primarily through disruption of bacterial cell wall synthesis. It binds to specific targets within the bacterial cell, leading to cell lysis and death.
In vitro studies have demonstrated that kalimantacin C exhibits low minimum inhibitory concentrations (MIC) against staphylococci, indicating its potency as an antibiotic. For example, MIC values as low as 0.05 μg/mL have been reported against certain strains .
Kalimantacin C holds significant potential in scientific research due to its antibacterial properties. Its applications include:
Kalimantacin C (also known as Batumin C) is a structurally complex polyketide-nonribosomal peptide hybrid antibiotic initially isolated from bacterial strains classified within the genus Alcaligenes. Biochemical characterization and 16S ribosomal RNA typing definitively assigned the producing strain to Alcaligenes faecalis, with a specific designation of strain M3A in early studies [3]. This Gram-negative, rod-shaped bacterium is commonly found in diverse environments, including soil, water, and marine sediments. While often considered non-pathogenic, certain Alcaligenes species, including A. faecalis, can act as opportunistic pathogens in immunocompromised individuals [1] [8].
Strain characterization revealed key biochemical traits facilitating its identification and differentiation from related species:
Phylogenetic analysis based on 16S rRNA gene sequencing placed the kalimantacin-producing strain within the Alcaligenes faecalis subgroup. Intriguingly, subsequent genomic investigations revealed that the kalimantacin/batumin biosynthetic gene cluster (BGC), while found in Alcaligenes faecalis M3A, is also present in Pseudomonas fluorescens BCCM_ID9359, where its genetics and biochemistry have been studied extensively [2] [4]. This indicates potential horizontal gene transfer or highlights the existence of closely related BGCs in taxonomically distinct but ecologically similar bacteria specializing in antimicrobial production. The primary strain Alcaligenes faecalis M3A was isolated from marine sediments, exploiting the unique physiological capabilities of marine microorganisms adapted to extreme environments for novel metabolite production [3] [6].
Table 1: Characteristics of the Kalimantacin C-Producing Strain Alcaligenes faecalis YL-02632S/M3A
Characteristic | Description |
---|---|
Taxonomic Classification | Alcaligenes faecalis subsp. faecalis |
Strain Designation | YL-02632S / M3A |
Morphology | Gram-negative rods, motile (peritrichous flagella) |
Metabolism | Obligate aerobic, chemoorganotrophic |
Key Enzymes | Catalase-positive, Oxidase-positive |
Primary Habitat | Marine sediments, soil, water |
Significance | Source of kalimantacin complex antibiotics; exhibits biocontrol activity |
Genomic Feature | Harbors large trans-AT PKS/NRPS hybrid gene cluster for kalimantacin biosynthesis |
The production of Kalimantacin C by Alcaligenes faecalis involves controlled fermentation followed by multi-step extraction and purification. Optimal yield requires specific nutritional and physical parameters during fermentation.
Fermentation Conditions:Cultures are typically grown in rich complex media like Tryptose Broth. Fermentation occurs at a reduced temperature of 16-30°C, with optimal production observed around 30°C. Extended cultivation times (often 24-48 hours or longer) are necessary to reach peak secondary metabolite production. Aeration is critical due to the obligate aerobic nature of A. faecalis. Large-scale production employs submerged fermentation in bioreactors with controlled agitation and aeration to maintain high dissolved oxygen levels [4] [7].
Harvesting and Extraction:Following fermentation, the culture broth contains both cells and extracellular kalimantacin. Bioactive compounds are efficiently extracted from the whole broth using organic solvents. Chloroform is the solvent of choice due to its ability to partition kalimantacin from the aqueous phase. This involves mixing the broth with chloroform, followed by phase separation. The chloroform extract, containing the crude kalimantacin complex, is then concentrated under reduced pressure [4].
Purification:The concentrated crude extract undergoes further purification to isolate Kalimantacin C from related analogs (A, B) and other impurities. Techniques include:
Final Isolation: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, provides the final purification step, yielding Kalimantacin C at high purity (>95%) as confirmed by analytical HPLC and spectroscopic analysis [2] [4] [5].
Structural Confirmation:The purified compound's identity as Kalimantacin C (C₂₉H₄₆N₂O₇) is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and High-Resolution Mass Spectrometry (HRMS). These techniques elucidate the unique structure, including the β-branched polyketide chain, the glycine-derived residue incorporated by the NRPS module, the carbamoyl group, and the 17-keto group, all critical for its potent antibacterial activity [4] [5] [7].
Table 2: Key Biosynthetic Genes in the Kalimantacin/Batumin Cluster (Pseudomonas fluorescens BCCM_ID9359 / Alcaligenes faecalis M3A)
Gene | Domain/Function | Role in Kalimantacin Biosynthesis |
---|---|---|
bat1 | trans-AT PKS modules | Initiates chain elongation and incorporates early PKS units, including starter unit. |
bat2 | Hybrid PKS/NRPS modules (Module 1: NRPS - Glycine) | Contains first module (Bat2mod1) with NRPS adenylation (A) domain specific for glycine incorporation. |
bat3 | PKS modules | Continues polyketide chain extension and processing. |
HMGS Cassette Genes | 3-Hydroxy-3-methylglutaryl synthase (Hcs), KS0, ACPD, ECH1 | Catalyzes β-branching via aldol condensation of acetate with β-ketothioester intermediate. |
Tailoring Enzymes | Various (e.g., oxidoreductases, hydrolases) | Perform post-assembly line modifications (e.g., oxidation, carbamoylation) to form mature kalimantacin. |
The biosynthesis of kalimantacin is governed by a large (~62 kb) hybrid trans-acyltransferase (trans-AT) polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) gene cluster. This cluster, highly conserved between P. fluorescens BCCM_ID9359 and A. faecalis M3A, encodes three giant multi-modular proteins (Bat1, Bat2, Bat3) comprising 11 trans-AT PKS modules and one NRPS module. The NRPS module (Bat2mod1) is responsible for specifically selecting, activating, and incorporating a glycine residue into the growing polyketide backbone. A hallmark of kalimantacin biosynthesis is the introduction of β-branches via a dedicated enzymatic cassette performing reactions analogous to the mevalonate pathway. This cassette includes a 3-hydroxy-3-methylglutaryl synthase (HMGS or Hcs), a KS domain lacking the catalytic cysteine (KS⁰), a donor acyl carrier protein (ACPD), and an enoyl-CoA hydratase (ECH1) domain. The Hcs catalyzes the crucial aldol addition of acetate (from malonyl-ACPD) to the electrophilic β-carbon of a β-ketothioester intermediate attached to the modular ACP (ACPA), forming an HMG-like-ACPA intermediate. ECH1 then dehydrates this to a methylglutaconyl-ACPA intermediate, which undergoes decarboxylation (catalyzed by either ECH1 or another enzyme) to yield the β,γ-unsaturated β-alkyl branch characteristic of kalimantacin [4] [7]. Further trans-acting tailoring enzymes modify the assembled chain, including the critical carbamoylation step, and activate the final product for export, which is also linked to a self-resistance mechanism involving export of an inactive intermediate [2] [4].
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